1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical composition and structure.
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide valuable information about its properties and potential uses.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can provide valuable information about how the compound behaves under different conditions.Scientific Research Applications
Urea Derivatives in Drug Design
Urea derivatives play a significant role in medicinal chemistry due to their unique hydrogen bonding capabilities. These compounds are incorporated into small molecules displaying a broad range of bioactivities, making them crucial for modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Research has highlighted various urea derivatives as modulators of biological targets, confirming their importance in drug design (Jagtap et al., 2017).
Pyrazolines and Therapeutic Applications
Pyrazolines, another class of compounds related to the query, have shown a vast range of therapeutic applications. They possess prominent pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many more. The utility of pyrazoline derivatives has been highlighted in numerous studies, demonstrating their versatility and potential as therapeutic agents (Shaaban et al., 2012).
Urease Inhibitors and Therapeutic Potential
Urease inhibitors have shown potential for treating gastric and urinary tract infections by inhibiting the enzyme urease, which is involved in the metabolism of urea into ammonia. This enzymatic activity is linked to infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research into urease inhibitors has identified various compounds, including urea derivatives and quinones, as potential treatments for these infections (Kosikowska & Berlicki, 2011).
Safety And Hazards
This involves studying any potential risks associated with the compound. This could include toxicity, flammability, environmental impact, etc.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, etc.
Please consult with a professional chemist or a relevant expert for a detailed analysis. This information is intended to be a general guide and may not be applicable to all situations. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-24-12-16(11-23-24)15-6-14(7-20-10-15)9-22-18(25)21-8-13-2-4-17(19)5-3-13/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQWMAYLXLZKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea |
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